

A Comparative Guide to the Cross-Species Metabolism of FTY720-C2

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Compound of Interest

Compound Name: **FTY720-C2**

Cat. No.: **B1674170**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of **FTY720-C2**, a non-phosphorylatable analog of the immunomodulatory drug FTY720 (Fingolimod), across various preclinical species and humans. Understanding the species-specific metabolic landscape of **FTY720-C2** is crucial for the extrapolation of preclinical safety and efficacy data to human clinical trials. This document summarizes key metabolic pathways, presents quantitative data for cross-species comparison, details relevant experimental protocols, and provides visual representations of metabolic pathways and experimental workflows.

Executive Summary

FTY720-C2, an analog of FTY720, exhibits a distinct metabolic profile primarily characterized by the oxidation of its octyl side chain. Unlike its parent compound, **FTY720-C2** does not undergo phosphorylation to an active metabolite, a key differentiator with significant pharmacological implications. Metabolic clearance of **FTY720-C2** shows notable species-dependent variability. The primary metabolic route involves hydroxylation followed by oxidation to form a series of carboxylic acid metabolites. While the specific cytochrome P450 (CYP) isoforms responsible for **FTY720-C2** metabolism have not been definitively identified, the pathway is analogous to that of FTY720, for which CYP4F2 is the major catalyst.

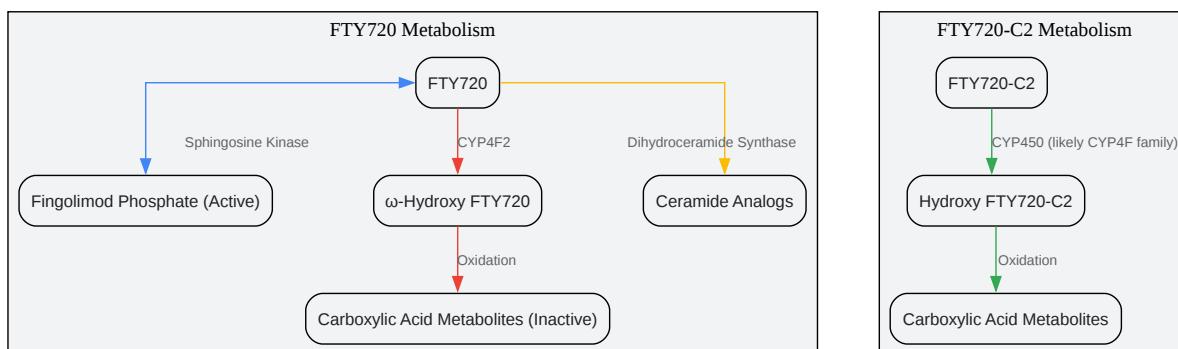
Comparative Metabolic Pathways: FTY720 vs. FTY720-C2

The metabolism of FTY720 is characterized by three main pathways:

- Reversible Phosphorylation: FTY720 is phosphorylated to its active moiety, fingolimod phosphate[1][2][3].
- Oxidative Metabolism: The octyl side chain undergoes ω -hydroxylation, primarily by CYP4F2, followed by oxidation to inactive carboxylic acid metabolites[1][3][4].
- Ceramide Formation: FTY720 can also form non-polar ceramide analogs[1][3].

In contrast, **FTY720-C2** metabolism is more streamlined:

- Oxidative Metabolism: Similar to FTY720, the octyl side chain of **FTY720-C2** is metabolized via hydroxylation and subsequent oxidation to generate a series of carboxylic acids[5][6].
- No Phosphorylation: Crucially, **FTY720-C2** is not a substrate for sphingosine kinases and therefore is not phosphorylated[5][6]. This lack of phosphorylation prevents the S1P receptor-mediated immunosuppressive effects seen with FTY720.



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Caption: Comparative Metabolic Pathways of FTY720 and **FTY720-C2**.

Quantitative Cross-Species Comparison

A key aspect of preclinical drug development is understanding the rate of metabolism across different species. The intrinsic clearance (Clint) of **FTY720-C2** has been determined in liver microsomes from five different species, providing a quantitative basis for comparison.

Species	Intrinsic Clearance (μ L/min/mg)	Metabolic Rate Classification
Dog	6.0	Low
Human	18.3	Moderate
Monkey	20.2	Moderate
Mouse	22.5	Moderate
Rat	79.5	High

Data sourced from Enoru et al., 2016.[5]

These data highlight significant species-dependent differences in the metabolic rate of **FTY720-C2**, with rats exhibiting a much higher clearance rate compared to other species, including humans. Such differences are critical for allometric scaling and predicting human pharmacokinetics.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of **FTY720-C2** metabolism.

In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance of **FTY720-C2** across different species.

Materials:

- Pooled liver microsomes (human, mouse, rat, dog, monkey)

- **FTY720-C2**
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (0.1 M, pH 7.4)
- Acetonitrile (for reaction termination)
- LC-MS/MS system

Procedure:

- Preparation: Prepare a working solution of **FTY720-C2** in a minimal amount of organic solvent and dilute with phosphate buffer to the final incubation concentration (e.g., 1 μ M).
- Incubation Mixture: In a microcentrifuge tube on ice, combine the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the **FTY720-C2** working solution.
- Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
- Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Termination: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
- Sample Processing: Centrifuge the samples to pellet the precipitated protein.
- Analysis: Analyze the supernatant for the remaining concentration of **FTY720-C2** using a validated LC-MS/MS method.
- Data Analysis: Plot the natural logarithm of the percentage of **FTY720-C2** remaining versus time. The slope of the linear regression represents the elimination rate constant, from which the half-life and intrinsic clearance are calculated.

Metabolite Identification in Hepatocytes

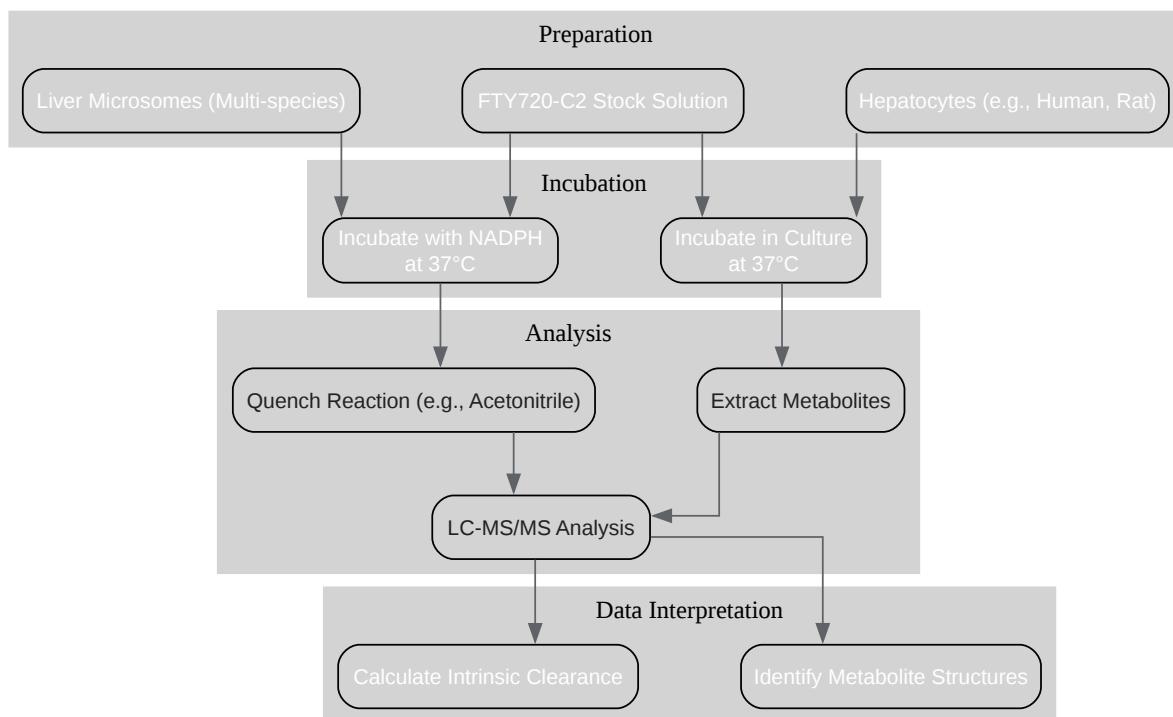
Objective: To identify the metabolites of **FTY720-C2** formed in human and rat hepatocytes.

Materials:

- Cryopreserved human and rat hepatocytes
- Hepatocyte culture medium
- **FTY720-C2**
- Collagen-coated culture plates
- LC-MS/MS system

Procedure:

- Cell Culture: Thaw and plate cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol and allow them to attach.
- Dosing: Treat the cultured hepatocytes with **FTY720-C2** (e.g., 1 μ M) in culture medium.
- Incubation: Incubate the cells at 37°C in a humidified incubator.
- Sample Collection: Collect samples of the culture medium and cell lysates at various time points.
- Sample Preparation: Extract the parent compound and its metabolites from the collected samples, for example, by protein precipitation with acetonitrile.
- LC-MS/MS Analysis: Analyze the extracts using high-resolution LC-MS/MS to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
- Structure Elucidation: Compare the fragmentation patterns of the potential metabolites with that of the parent compound to propose metabolite structures.



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Caption: Experimental Workflow for In Vitro Metabolism Studies.

Conclusion

The cross-species comparison of **FTY720-C2** metabolism reveals a metabolic profile distinct from its parent compound, FTY720, most notably the absence of phosphorylation. The primary metabolic pathway involves oxidation of the octyl side chain, with significant species differences in the rate of clearance. The data presented in this guide are essential for the informed design and interpretation of preclinical studies and for the successful translation of **FTY720-C2** into clinical development. Further investigation to pinpoint the specific CYP450

isoforms responsible for **FTY720-C2** metabolism is recommended to refine drug-drug interaction predictions.

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